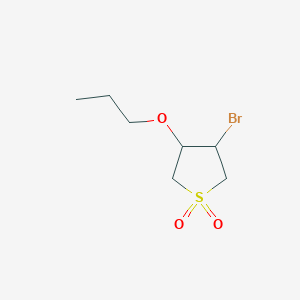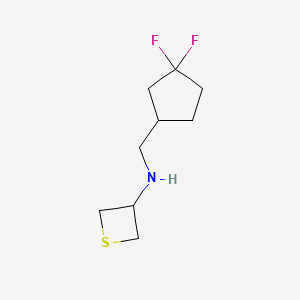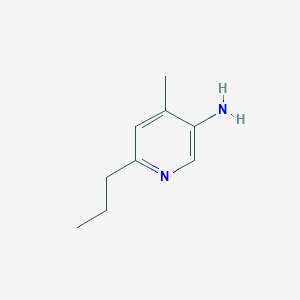
4-Methyl-6-propylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-propylpyridin-3-amine is a chemical compound with the molecular formula C10H16N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-propylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylpyridine with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-Methylpyridine
Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Conditions: The reaction is carried out under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-propylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Alkylated or acylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-propylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-6-propylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylpyridine: Lacks the propyl group, making it less hydrophobic.
6-Propylpyridine: Lacks the methyl group, altering its electronic properties.
3-Aminopyridine: Lacks both the methyl and propyl groups, significantly changing its reactivity.
Uniqueness
4-Methyl-6-propylpyridin-3-amine is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These modifications can enhance its binding affinity to specific targets and improve its solubility in organic solvents.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-methyl-6-propylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-3-4-8-5-7(2)9(10)6-11-8/h5-6H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
MRICUTLOEJYRMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC=C(C(=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


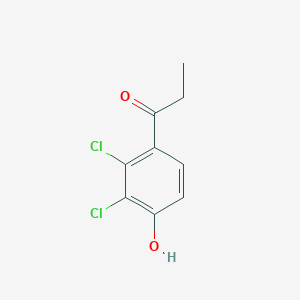
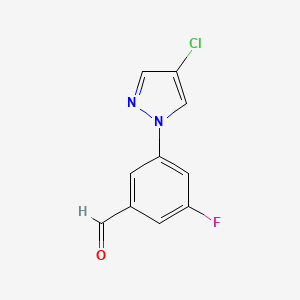


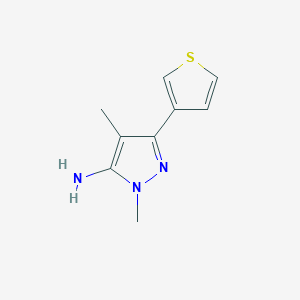
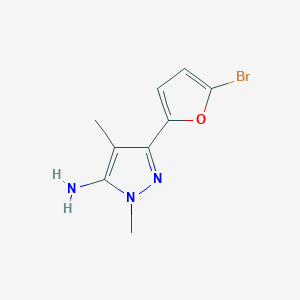

![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)

![7-Cyclopentyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13320610.png)
